molecular formula C7H7BBrFO3 B591712 4-Bromo-2-fluoro-6-methoxyphenylboronic acid CAS No. 957035-32-4

4-Bromo-2-fluoro-6-methoxyphenylboronic acid

Cat. No.: B591712
CAS No.: 957035-32-4
M. Wt: 248.842
InChI Key: QEWLBJNIOLLKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-6-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H7BBrFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, fluorine, and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form carbon-carbon bonds.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are known for their pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds .

Mode of Action

4-Bromo-2-fluoro-6-methoxyphenylboronic acid is a boronic acid derivative. Boronic acids are often used in Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . In this process, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst during the transmetalation step .

Biochemical Pathways

Boronic acids are known to participate in the suzuki-miyaura cross-coupling reaction, which is a key process in the synthesis of various organic compounds . Additionally, boronic acids can undergo protodeboronation, a process that has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Pharmacokinetics

It is reported to have high gi absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.69 cm/s, and it has a consensus Log Po/w of 0.77 .

Result of Action

Boronic acids are known for their role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .

Action Environment

The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which boronic acids participate, is known for its mild and functional group tolerant reaction conditions . The stability and efficacy of the compound can also be affected by factors such as temperature, pH, and the presence of other chemical entities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-2-fluoro-6-methoxybenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-methoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

    Phenols: Formed by oxidation of the boronic acid group

    Substituted Phenylboronic Acids: Formed by nucleophilic substitution of the bromine or fluorine groups

Comparison with Similar Compounds

4-Bromo-2-fluoro-6-methoxyphenylboronic acid can be compared with other similar compounds, such as:

    4-Methoxyphenylboronic acid: Lacks the bromine and fluorine substituents, making it less reactive in certain cross-coupling reactions.

    2-Fluoro-6-methoxyphenylboronic acid: Similar structure but without the bromine substituent, leading to different reactivity and selectivity in chemical reactions.

    4-Bromo-2-fluorophenylboronic acid: Lacks the methoxy group, which can affect its solubility and reactivity.

These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological applications.

Properties

IUPAC Name

(4-bromo-2-fluoro-6-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWLBJNIOLLKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)Br)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659394
Record name (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957035-32-4
Record name (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.